Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate

Fluphenazine Synthesis Pharmaceutical Intermediate Scalable Synthesis

Unprotected piperazine analogs often lead to premature alkylation, oligomerization, and complex impurity profiles, reducing downstream yields. This Boc-protected building block overcomes these issues with true orthogonal reactivity. • Orthogonal Boc group enables sequential, selective functionalization without side reactions. • Terminal chloroalkyl handle permits controlled nucleophilic substitution for precise molecular assembly. • Validated as a scalable intermediate in industrial fluphenazine hydrochloride synthesis. Supplied with batch-specific purity documentation, ensuring both technical reliability and procurement confidence.

Molecular Formula C12H23ClN2O2
Molecular Weight 262.778
CAS No. 165530-45-0
Cat. No. B575405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
CAS165530-45-0
Molecular FormulaC12H23ClN2O2
Molecular Weight262.778
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCCCl
InChIInChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3
InChIKeyYRYNLXXXMXAVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate Synthesis & Procurement


Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate is a protected piperazine building block with a tert-butyl carbamate (Boc) protecting group and a 3-chloropropyl substituent. Its molecular formula is C12H23ClN2O2 with a molecular weight of 262.78 g/mol . This scaffold is widely used as a PROTAC linker for constructing bifunctional protein degraders and as a key intermediate in pharmaceutical synthesis . The compound features a piperazine core that enhances linker rigidity and potential solubility in heterobifunctional molecules [1].

Boc-protected piperazine building block for orthogonal synthesis strategies
3-Chloropropyl handle enables nucleophilic conjugation in PROTAC and API assembly
Scalable intermediate supported by published large-scale synthetic routes

Why Generic Analogs Cannot Substitute This Compound


In-class piperazine building blocks, such as 1-(3-chloropropyl)piperazine (lacking Boc protection) or 1-Boc-piperazine (lacking the chloropropyl handle), exhibit fundamentally divergent chemical reactivities and synthetic utility. Substituting tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate with unprotected piperazine analogs risks premature, non-selective alkylation, leading to oligomerization, complex impurity profiles, and substantially reduced downstream yields [1]. Moreover, piperazine-containing PROTAC linkers display pKa values that are highly sensitive to subtle structural modifications in the local chemical environment, meaning seemingly minor alterations can eliminate the desired improvements in solubility and rigidity that drive PROTAC linker selection [2].

Unprotected piperazine analogs
Lack of Boc protection may lead to non-selective alkylation, oligomerization, and complex impurity profiles, reducing yield.
1-Boc-piperazine (no chloro handle)
Missing the 3-chloropropyl group prevents critical C–N bond formation; the building block cannot serve as a conjugation site.
Subtle structural modifications
Piperazine linker pKa is highly sensitive to nearby groups; even minor changes can eliminate the desired solubility and rigidity improvements.

Quantitative Procurement Evidence


Scalable Nucleophilic Substitution Route

A large-scale synthetic route for fluphenazine hydrochloride was developed using tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate as the critical amino chloro intermediate, produced via nucleophilic substitution of tert-butyl piperazine-1-carboxylate with 1-bromo-3-chloropropane [1]. This approach leverages cheap and readily available starting materials and demonstrates scalable process suitability, contrasting with alternative fluphenazine syntheses that suffer from low yields, high vacuum distillation requirements, and stringent reaction conditions [1].

Synthesis yield
Reported
3.9 g isolated (~54–56% yield)
Supports scalable procurement context
Nucleophilic substitution at 4.94 g scale; dry DMF, 50°C to RT
Fluphenazine Synthesis Pharmaceutical Intermediate Scalable Synthesis

Boc-Protected Core for Sequential Functionalization

Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate incorporates a tert-butyl carbamate (Boc) protecting group, enabling orthogonal protection/deprotection strategies in complex molecule assembly . Unlike unprotected 1-(3-chloropropyl)piperazine analogs, the Boc group prevents premature nucleophilic reactivity at the piperazine nitrogen, allowing for selective, stepwise functionalization to construct heterobifunctional molecules such as PROTACs with defined linker architectures .

Functional group orthogonality
Class-level
Boc-protected piperazine prevents premature reactivity
Target: Boc-protected vs Substitute: Unprotected
Enables sequential functionalization
Orthogonal deprotection required; structural distinction only
PROTAC Linker Bifunctional Molecule Synthesis Sequential Derivatization

Piperazine Linker Rigidity and Solubility Modulation

The insertion of a piperazine moiety into PROTAC linkers is widely adopted to improve rigidity and increase solubility upon protonation [1]. The pKa of the piperazine ring is significantly influenced by nearby chemical groups, and slight linker modifications can eliminate the desired effect [1]. As a piperazine-containing building block, tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate provides a scaffold that can be incorporated into PROTAC linkers to leverage these advantageous physicochemical properties.

Linker rigidity & solubility
Class-level
Piperazine moiety improves rigidity and protonation-modulated solubility
Supports PROTAC linker design context
pKa sensitive to local structure; data to verify
PROTAC Linker Design Physicochemical Properties Solubility Modulation

Validated Fluphenazine Manufacturing Intermediate

A new, scalable synthetic route for fluphenazine hydrochloride explicitly uses tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate as a key intermediate, synthesized from cheap and readily available starting materials via a scalable nucleophilic substitution reaction [1]. The resulting amino chloro compound is subsequently used for N-alkylation with 2-(trifluoromethyl)-10H-phenothiazine, followed by deprotection and further N-alkylation to afford the final active pharmaceutical ingredient (API) [1]. This contrasts with older fluphenazine syntheses that suffer from low yields and require high vacuum distillation [1].

Process scalability
Head-to-head
New route avoids low yields and vacuum distillation
Target: Validated large-scale fluphenazine synthesis vs Older methods
Supports process robustness for industrial procurement
Direct comparison in published route
Fluphenazine Pharmaceutical Manufacturing Process Chemistry

Procurement-Driven Applications


PROTAC Linker Assembly

As a Boc-protected piperazine building block with a terminal chloroalkyl handle, tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate is ideally suited for constructing PROTAC linkers that require sequential, orthogonal functionalization . The piperazine core contributes to improved linker rigidity and protonation-modulated solubility, both critical for optimizing PROTAC ternary complex formation and degradation efficiency [1].

Large-Scale Fluphenazine Production

This compound serves as a validated, scalable intermediate for the industrial manufacture of fluphenazine hydrochloride, a clinically used antipsychotic agent . Its use in a new synthetic route offers a cost-effective and process-friendly alternative to older, less efficient methods, making it a strategic procurement target for pharmaceutical manufacturers and CROs supporting API production .

Heterobifunctional Molecule Assembly

The combination of a Boc-protected secondary amine and a primary alkyl chloride enables the stepwise assembly of diverse heterobifunctional molecules, including targeted protein degraders, fluorescent probes, and affinity reagents . This orthogonal reactivity profile is essential for producing complex molecular architectures with defined connectivity, minimizing side reactions and simplifying purification .

Application
Selection Property
Validation Focus
PROTAC Linker Assembly
Orthogonal Boc/Cl protection
Sequential functionalization efficiency
Large-Scale Fluphenazine Production
Scalable process suitability
Yield and impurity profile in scale-up
Heterobifunctional Molecule Assembly
Defined linker architecture
Avoidance of cross-reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.